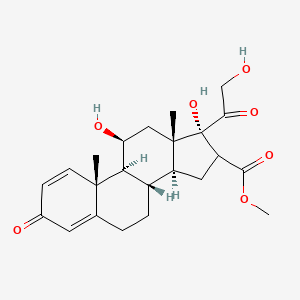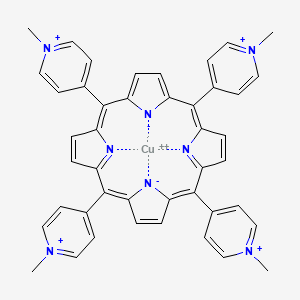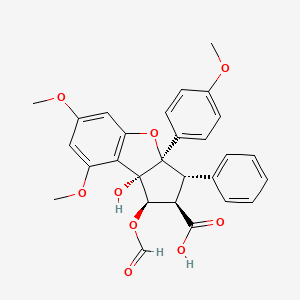
Methyl prednisolone-16-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl prednisolone-16-carboxylate is a steroid acid ester, an 11beta-hydroxy steroid, a 20-oxo steroid, a 21-hydroxy steroid, a 17alpha-hydroxy steroid, a 3-oxo-Delta(1),Delta(4)-steroid, a primary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone. It derives from a prednisolone-16-carboxylic acid.
Aplicaciones Científicas De Investigación
Novel Anti-inflammatory Steroids
Research on methyl prednisolone-16-carboxylate (Methyl 11 beta,17 alpha,21-trihydroxy-3,20-dioxo-pregna-1,4-diene-16 alpha-carboxylate) has shown promising results in developing safer local anti-inflammatory agents. This steroid derivative exhibits increased local anti-inflammatory activity while minimizing systemic effects, making it a potentially safer topical therapeutic agent. Studies demonstrate its effectiveness in local anti-inflammatory assays and its minimal impact on plasma corticosterone and ACTH levels, highlighting its potential for topical applications with reduced side effects (Heiman et al., 1989).
Enhanced Synthesis Techniques
Advancements in synthesis techniques for this compound derivatives have been made. These include methods for creating derivatives with a 16α-methyl carboxylate group, offering potential for new steroidal compounds with improved therapeutic profiles. Such synthesis methods could be crucial for developing novel steroids with targeted properties (You et al., 1995).
Development of Antedrugs
The antedrug concept has been applied to corticosteroids, including this compound derivatives. This approach aims to create safer anti-inflammatory and anti-asthmatic therapies by synthesizing derivatives that are metabolically transformed into inactive compounds, thereby reducing systemic side effects. The synthesis of 21‐thioalkylether derivatives of methyl 16‐prednisolone carboxylates, for example, represents a step towards safer corticosteroid therapies (Khan & Lee, 2007).
Topical Anti-inflammatory Steroids with Reduced Side Effects
Derivatives of this compound have shown significant potential in developing topical anti-inflammatory steroids with reduced systemic side effects. Such steroids are being designed to offer potent local activity while being metabolized into inactive forms, reducing the risk of systemic side effects. This is crucial in creating more effective and safer treatments for inflammatory conditions (Heiman et al., 1990).
Applications in Ulcerative Colitis
Research into hydrophilic steriod derivatives like methyl 20-β-glucopyranosyloxyprednisolonates, derived from prednisolone and similar to this compound, indicates potential for treating ulcerative colitis. These compounds, designed as 'pro-antedrugs,' may specifically target colonic mucosa, offering a new approach to oral treatment for this condition (Kimura et al., 1994).
Propiedades
Fórmula molecular |
C23H30O7 |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
methyl (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16-carboxylate |
InChI |
InChI=1S/C23H30O7/c1-21-7-6-13(25)8-12(21)4-5-14-15-9-16(20(28)30-3)23(29,18(27)11-24)22(15,2)10-17(26)19(14)21/h6-8,14-17,19,24,26,29H,4-5,9-11H2,1-3H3/t14-,15-,16?,17-,19+,21-,22-,23-/m0/s1 |
Clave InChI |
SNIXVWCOGOOOGH-ZIIXMLBZSA-N |
SMILES isomérico |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC([C@@]2(C(=O)CO)O)C(=O)OC)CCC4=CC(=O)C=C[C@]34C)O |
SMILES canónico |
CC12CC(C3C(C1CC(C2(C(=O)CO)O)C(=O)OC)CCC4=CC(=O)C=CC34C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1255256.png)




![(5S,5aR,8aR,9R)-5-[[(2R,4aR,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B1255264.png)
![N-[4-[[2-methoxy-5-(4-oxo-2,3-dihydro-1H-quinazolin-2-yl)phenyl]methoxy]phenyl]acetamide](/img/structure/B1255265.png)

![(2s,3s,4r,5r,6r)-5-Acetamido-6-[[[(2r,3s,4r,5r)-5-(2,4-Dioxopyrimidin-1-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methoxy-Hydroxy-Phosphoryl]oxy-Hydroxy-Phosphoryl]oxy-3,4-Dihydroxy-Oxane-2-Carboxylic Acid](/img/structure/B1255269.png)



![2-[1-[(2-chloro-6-fluorophenyl)methyl]-3-oxo-2-piperazinyl]-N-prop-2-enylacetamide](/img/structure/B1255276.png)
